molecular formula C15H18BF3O2 B13700152 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane

Cat. No.: B13700152
M. Wt: 298.11 g/mol
InChI Key: WMPUCRUKCKUVRT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid pinacol ester group. It is widely used as an intermediate in various organic synthesis reactions, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the two-step substitution reaction. The first step involves the formation of a boronic acid intermediate, which is then reacted with a trifluoromethyl-substituted phenyl group to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various boronic acid derivatives, borates, and boron-containing alcohols. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives, such as:

Uniqueness

What sets 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane apart from these similar compounds is its trifluoromethyl-substituted phenyl group. This substitution enhances the compound’s reactivity and stability, making it particularly useful in various synthetic applications .

Properties

Molecular Formula

C15H18BF3O2

Molecular Weight

298.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[1-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H18BF3O2/c1-10(16-20-13(2,3)14(4,5)21-16)11-7-6-8-12(9-11)15(17,18)19/h6-9H,1H2,2-5H3

InChI Key

WMPUCRUKCKUVRT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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